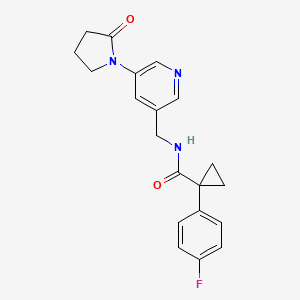

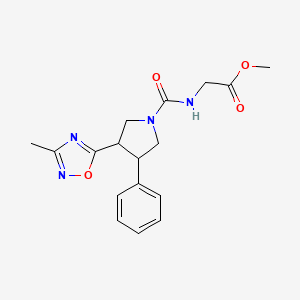

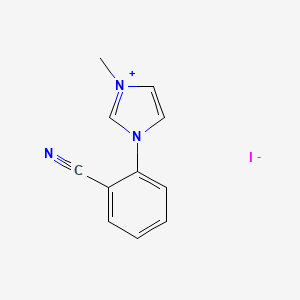

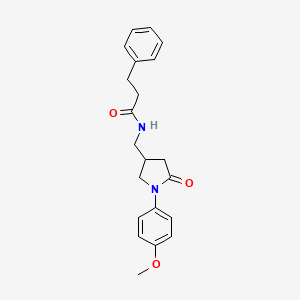

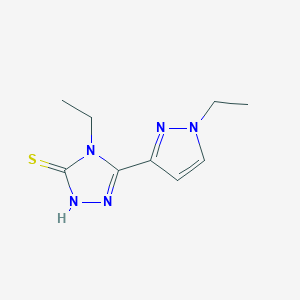

![molecular formula C20H18N4O4 B2551584 N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941883-34-7](/img/structure/B2551584.png)

N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide" is a complex organic molecule that appears to be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a nitro group, acetamide moiety, and substituted phenyl rings, which are common features in bioactive molecules.

Synthesis Analysis

The synthesis of related acetamide compounds involves various organic chemistry techniques such as acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77% through a series of reactions starting from m-nitro acetophenone . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was performed by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of related compounds have been elucidated using various spectroscopic techniques such as HNMR, LC-MS, and crystallography. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . The molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide was found to be similar to other closely related acetanilides and is linked through N—H⋯O hydrogen bonds . These analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

The bioactive compounds discussed in the papers undergo various chemical reactions, including nitrosylation, nitration, and glucosylation, which can significantly alter their biological activities. For instance, bioactive N-(2-hydroxy-5-nitrophenyl) acetamide can be glucosylated to form a detoxification product . These reactions are important for understanding the metabolic pathways and potential detoxification mechanisms of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of nitro, hydroxy, and acetamide groups can affect properties such as solubility, melting point, and reactivity. The papers do not provide specific physical and chemical properties of the compound , but the properties of similar compounds can be inferred. For example, the crystalline structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests a solid state at room temperature with specific intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Approaches : Research on similar compounds includes studies on their synthesis and improvements in synthetic methods. For example, Gong Fenga et al. (2007) discussed the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, highlighting improvements in reduction, acetylation, and ethylation techniques. This indicates a continuous effort to optimize the synthesis of complex organic compounds, potentially including N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide (Gong Fenga, 2007).

Structural Analysis : Studies on structurally related compounds, such as capsaicinoids, demonstrate the importance of understanding molecular geometry and hydrogen bonding in determining the properties of these compounds. N. Park et al. (1995) investigated the crystal structure of a potent analgesic capsaicinoid, contributing to our understanding of how structural features influence biological activity (N. Park, I. Park, J. C. Lee, Y. B. Kim, 1995).

Potential Applications

Biological Activities : The design and synthesis of compounds with potential anticancer, anti-inflammatory, and analgesic activities are a significant area of research. For instance, P. Rani et al. (2014) developed new chemical entities with potential as therapeutic agents, indicating that compounds with similar structures to N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide might also possess such activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Material Science Applications : The study of pyridazinone compounds and their derivatives in various fields, including materials science, provides insights into how such compounds could be used in developing new materials with specific properties. Research on structural aspects and properties of salts and inclusion compounds of similar amides suggests potential applications in materials design and development (A. Karmakar, R. Sarma, J. Baruah, 2007).

Environmental Applications : Studies on the complete oxidation of pollutants in water by photoassisted reactions indicate the potential environmental applications of related compounds in water treatment and remediation processes. J. Pignatello and Yunfu. Sun (1995) demonstrated the effectiveness of such reactions in decomposing pollutants, suggesting that compounds with similar reactive capabilities could be developed for environmental cleanup efforts (J. Pignatello, Yunfu. Sun, 1995).

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c1-13-6-7-17(14(2)10-13)21-19(25)12-23-20(26)9-8-18(22-23)15-4-3-5-16(11-15)24(27)28/h3-11H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJOFBMOUXIQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-fluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2551504.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)

![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)

![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)